石杉碱甲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

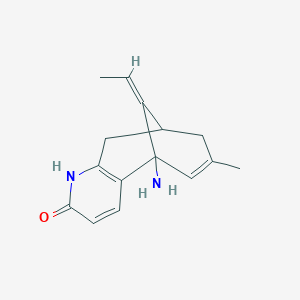

Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been used in traditional Chinese medicine for centuries for the treatment of swelling, fever, and blood disorders . It has demonstrated neuroprotective effects and is currently being investigated as a possible treatment for diseases characterized by neurodegeneration, particularly Alzheimer’s disease .

Synthesis Analysis

Huperzine A is extracted from Huperzia serrata . It is a reversible acetylcholinesterase inhibitor and NMDA receptor antagonist that crosses the blood–brain barrier . Structural modifications of huperzine A are in process to achieve analogs with better anticholinesterase activity and improve their method of synthesis .Molecular Structure Analysis

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . Molecular docking analysis was performed for the designed analogues to understand the binding mode and interactions .Chemical Reactions Analysis

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .Physical And Chemical Properties Analysis

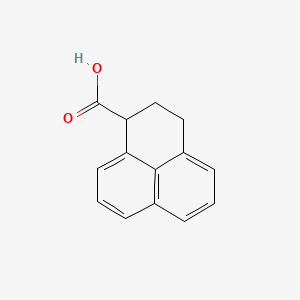

Huperzine A is a purified alkaloid compound extracted from a club moss called Huperzia serrata . Its chemical name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one .科学研究应用

阿尔茨海默病的治疗:发现石杉碱甲对改善阿尔茨海默病患者的认知功能、日常生活活动和整体临床评估具有有益作用。然而,一些试验的方法学质量表明这些发现应谨慎解释 (Yang 等人,2013 年)。此外,它在临床试验中显示出增强记忆力,并具有神经保护作用 (Zangara,2003 年)。

神经保护和线粒体功能:石杉碱甲表现出与线粒体功能障碍相关的神经保护作用,并减少亚细胞淀粉样蛋白-β的积累,表明其存在独立于其乙酰胆碱酯酶抑制效应的潜在机制 (Yang 等人,2012 年)。

青少年认知表现:已显示出它可以增强青少年学生的记忆力和学习能力,表明其潜力超出了阿尔茨海默病的治疗 (Su Qq 等人,1999 年)。

心脏保护特性:石杉碱甲还通过抗氧化、抗凋亡和抗炎机制在心肌缺血性损伤中表现出心脏保护潜力 (Sui & Gao,2014 年)。

抗氧化和抗炎特性:它表现出抗氧化特性,减少氧化应激并影响凋亡蛋白的表达,从而提供免受兴奋性毒性和神经元死亡的保护 (Wang 等人,2001 年)。

阿尔茨海默病中的作用机制:最近对石杉碱甲的研究探索了其多方面的神经保护作用,包括激活胆碱能系统和直接作用于线粒体,为其在阿尔茨海默病治疗中的作用机制提供了新的见解 (Zhang,2012 年)。

作用机制

安全和危害

未来方向

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

属性

IUPAC Name |

(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-5,8,10H,6-7,16H2,1-2H3,(H,17,18)/b11-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHEOBEIBHCHW-JYOAFUTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Huperizne | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)